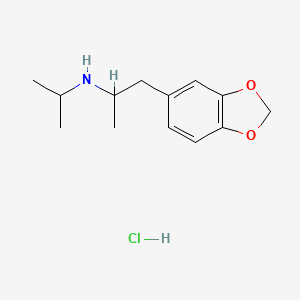
alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzodioxole, a compound that features a dioxole ring fused with a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzodioxole with an appropriate alkyl halide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
化学反应分析
Types of Reactions
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学研究应用
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of certain receptors and enzymes. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved.
相似化合物的比较
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the benzodioxole ring.
N-Methylphenethylamine: A methylated derivative of phenethylamine with similar biological activity.
Benzodioxole derivatives: Compounds with the benzodioxole ring but different substituents.
Uniqueness
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
74341-76-7 |
|---|---|
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9(2)14-10(3)6-11-4-5-12-13(7-11)16-8-15-12;/h4-5,7,9-10,14H,6,8H2,1-3H3;1H |
InChI 键 |
IQKXMWWDHAZTPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(C)CC1=CC2=C(C=C1)OCO2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


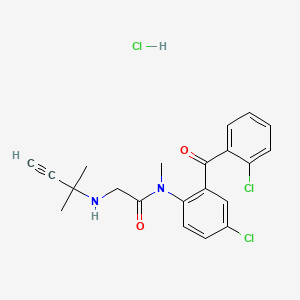
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
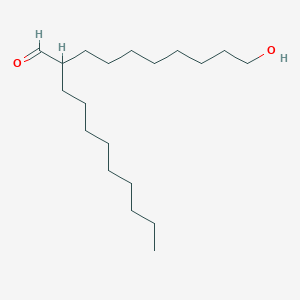
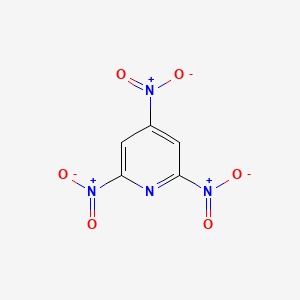
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
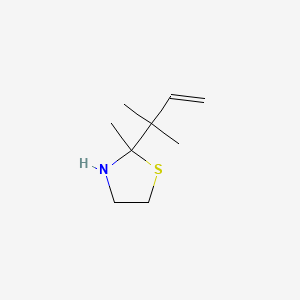
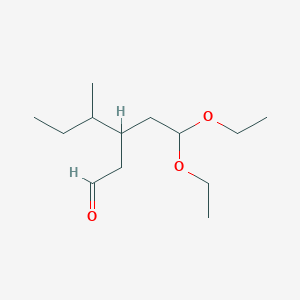

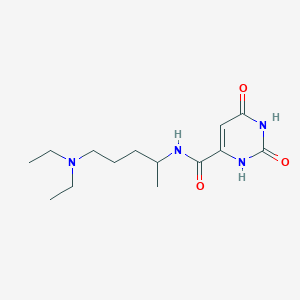
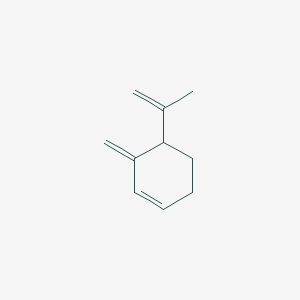
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
